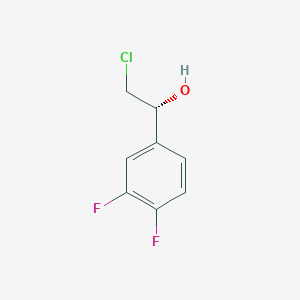

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

Description

Properties

IUPAC Name |

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLLNVCYSUXCP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

Abstract

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its specific stereochemistry and functional groups make it a highly valuable building block, most notably as a key intermediate in the synthesis of the P2Y12 platelet inhibitor, Ticagrelor.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, stereochemical significance, spectroscopic profile, and synthetic methodologies. It is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and drug manufacturing.

Introduction and Core Properties

This compound is a secondary alcohol characterized by a difluorinated phenyl ring, a chloromethyl group, and a single chiral center at the carbinol carbon (C1). The "(1R)" designation specifies the absolute configuration at this stereocenter, which is crucial for its biological efficacy in downstream active pharmaceutical ingredients (APIs). Chiral alcohols are fundamental building blocks in the synthesis of single-enantiomer drugs, as stereochemistry is a key determinant of a drug's safety and efficacy.[3][4][5]

Molecular Structure and Identification

The structure combines a robust aromatic core with reactive functional groups, making it a versatile synthetic intermediate.

Caption: General workflow for the asymmetric synthesis of the target chiral alcohol.

Biocatalytic Reduction Protocol (Exemplary)

Biocatalysis offers a green, highly selective, and efficient route to chiral alcohols. [6][7][8]The use of ketoreductase (KRED) enzymes is particularly effective for reducing prochiral ketones with high enantiomeric excess (e.e.). [9][10] Objective: To produce (R)-2-chloro-1-(3,4-difluorophenyl)ethanol via enzymatic reduction.

Methodology:

-

Enzyme and Cofactor Preparation: A suitable (R)-selective ketoreductase enzyme is prepared, either as an isolated enzyme or within whole-cell systems (e.g., recombinant E. coli). A cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH) is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Reaction Setup: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is dissolved in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and added to the buffered enzyme/cofactor solution under controlled temperature (e.g., 30°C) and agitation.

-

Bioconversion: The reaction is monitored over time (e.g., 12-24 hours) using an appropriate analytical technique, such as chiral HPLC or GC, to determine substrate conversion and the enantiomeric excess of the product.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified further by silica gel chromatography if necessary to yield the final product with high chemical and optical purity (>99% e.e.).

Causality: The enzyme's active site is inherently chiral. It binds the ketone in a specific orientation, allowing the hydride transfer from the NADPH cofactor to occur on only one of the two prochiral faces of the carbonyl group, leading to the exclusive formation of the (R)-enantiomer.

Chemical Asymmetric Reduction

Alternatively, chemical methods using chiral catalysts, such as those based on borane reagents (e.g., Corey-Bakshi-Shibata (CBS) catalyst or Alpine Borane), can be employed. [11]In this approach, a stoichiometric or catalytic amount of a chiral ligand or reagent directs the hydride reduction of the ketone, achieving high enantioselectivity. These methods, while effective, can sometimes require cryogenic temperatures and strictly anhydrous conditions.

Applications in Drug Development

The primary and most critical application of this compound is its role as a precursor in the multi-step synthesis of Ticagrelor. [12]

Caption: Simplified role of the chiral alcohol in the synthetic pathway to Ticagrelor.

In the synthesis, the chiral alcohol is typically converted into a corresponding chiral cyclopropylamine, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This transformation locks in the critical stereochemistry derived from the alcohol. This cyclopropylamine intermediate is then coupled with the complex triazolopyrimidine core of the drug molecule to assemble the final API. [13][14]The precise stereochemistry of the starting alcohol is directly translated into the final drug, ensuring its proper interaction with the target receptor.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Users should consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

References

-

Journal of Industrial Microbiology and Biotechnology. Production of chiral alcohols from prochiral ketones by microalgal photo-biocatalytic asymmetric reduction reaction. Available at: [Link].

-

Applied Microbiology and Biotechnology. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Available at: [Link].

-

Biotechnology Advances. Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Available at: [Link].

-

WSEAS. Asymmetric Reduction of Prochiral Ketones to Chiral Alcohol by Photo-biocatalysis with Microalgae. Available at: [Link].

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link].

-

RSC Advances. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. Available at: [Link].

-

ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link].

-

Spiess, A. (2020). Chiral alcohols: Significance and symbolism. Available at: [Link].

-

ResearchGate. Examples of drugs derivatives from chiral secondary alcohols. Available at: [Link].

-

Journal of Chemical and Pharmaceutical Research. Novel synthetic methodology for the synthesis of Ticagrelor. Available at: [Link].

-

Jiangxi Zhongding Biotechnology Co., Ltd. 2-Chloro-1-(3,4-difluorophenyl)ethanone. Available at: [Link].

-

Scientific Reports. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC. Available at: [Link].

-

ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Available at: [Link].

-

Quick Company. An Improved Process For The Preparation Of Ticagrelor. Available at: [Link].

-

Medium. The Chemical Intermediate: Exploring 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone. Available at: [Link].

-

ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Available at: [Link].

- Google Patents. A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.

-

RASAYAN Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available at: [Link].

-

The Royal Society of Chemistry. Supporting information for - S3. Available at: [Link].

-

ResearchGate. Enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone with.... Available at: [Link].

-

MySkinRecipes. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone. Available at: [Link].

-

PubChem. 2-Chloro-1-(3,4-difluorophenyl)ethanone. Available at: [Link].

-

SlidePlayer. ASYMMETRIC SYNTHESIS-II. Available at: [Link].

-

PubChem. (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Available at: [Link].

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link].

-

YouTube. NMR spectra of 2-Chloroethanol. Available at: [Link].

- Google Patents. Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.

-

PubChem. 2-Chloro-1,1-bis(4-chlorophenyl)-2,2-difluoroethanol. Available at: [Link].

-

PubMed. Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. Available at: [Link].

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link].

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]

- 11. dnrcollege.org [dnrcollege.org]

- 12. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. An Improved Process For The Preparation Of Ticagrelor [quickcompany.in]

An In-Depth Technical Guide to (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol, with the CAS number 1006376-60-8, is a chiral chlorohydrin that has emerged as a critical building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The precise stereochemistry of this alcohol is paramount for the efficacy of the final active pharmaceutical ingredient (API), making its enantioselective synthesis a topic of considerable interest and optimization in process chemistry.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, methods for its synthesis and purification, analytical techniques for its characterization and enantiomeric purity assessment, and its pivotal role in the synthesis of Ticagrelor. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with this important chiral intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1006376-60-8 |

| Molecular Formula | C₈H₇ClF₂O |

| Molecular Weight | 192.59 g/mol |

| Appearance | Clear, almost colorless, viscous liquid |

| Boiling Point | 256.3 ± 35.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 108.8 ± 25.9 °C |

Synthesis of the Precursor: 2-Chloro-1-(3,4-difluorophenyl)ethanone

The primary precursor for the synthesis of this compound is the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS: 51336-95-9).[3] This intermediate is typically synthesized via a Friedel-Crafts acylation reaction.

A common method involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The reaction must be carefully controlled to ensure regioselectivity and minimize the formation of byproducts.

Illustrative Synthetic Workflow for 2-Chloro-1-(3,4-difluorophenyl)ethanone

Caption: Simplified workflow of the CBS reduction mechanism.

Detailed Experimental Protocol for CBS Reduction:

-

Materials:

-

2-Chloro-1-(3,4-difluorophenyl)ethanone

-

(R)-Methyl-CBS catalyst (or other appropriate (R)-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1M solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add the (R)-Methyl-CBS catalyst (typically 5-10 mol%) and anhydrous THF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for 10-15 minutes.

-

In a separate flask, dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone (1 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the pre-formed catalyst-borane complex, maintaining the temperature between 0-5 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0-5 °C.

-

Allow the mixture to warm to room temperature and then add 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

Biocatalytic Synthesis: Ketoreductase (KRED) Mediated Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. [6][7]This method often proceeds with excellent enantioselectivity (>99% ee) under mild reaction conditions (ambient temperature and neutral pH). [8] Mechanism of KRED-Mediated Reduction:

KREDs utilize a cofactor, typically NADPH or NADH, as a hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, allowing for the hydride to be delivered to only one face of the carbonyl group, thus ensuring high enantioselectivity. A cofactor regeneration system is usually employed to make the process economically viable on a larger scale. Common regeneration systems include the use of a sacrificial alcohol like isopropanol and a corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase (GDH) system. [9]

Caption: Workflow for the biocatalytic reduction using a ketoreductase.

Detailed Experimental Protocol for KRED-Mediated Reduction:

-

Materials:

-

2-Chloro-1-(3,4-difluorophenyl)ethanone

-

A suitable ketoreductase (KRED) enzyme preparation

-

NADP⁺ or NAD⁺

-

Cofactor regeneration system components (e.g., isopropanol or glucose and glucose dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate or another suitable extraction solvent

-

-

Procedure:

-

Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

-

To the buffer, add the KRED, the cofactor (NADP⁺ or NAD⁺), and the components of the cofactor regeneration system.

-

Add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.

-

Stir the reaction mixture at a controlled temperature (typically 25-35 °C).

-

Monitor the reaction progress by HPLC, analyzing for substrate consumption and product formation.

-

Upon completion, the reaction mixture is typically worked up by extraction. Add an organic solvent such as ethyl acetate to the reaction mixture and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified if necessary, for example, by column chromatography.

-

Purification and Characterization

Purification

The primary method for purifying this compound is flash column chromatography on silica gel. [10][11][12]A gradient of ethyl acetate in hexane is typically used as the eluent. The exact ratio will depend on the specific impurities present and should be determined by TLC analysis prior to the column run.

For material that is already of high purity, recrystallization can be an effective final purification step, although finding a suitable solvent system for this viscous liquid can be challenging.

Characterization and Enantiomeric Purity Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. [13][14][15]* Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. [16][17][18] Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase is often effective. Examples include columns packed with coated or immobilized cellulose or amylose derivatives, such as a Chiralcel® or Lux® column. [19][20]* Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Application in the Synthesis of Ticagrelor

This compound is a crucial chiral building block in the synthesis of Ticagrelor. [2]The synthesis of Ticagrelor is a multi-step process, and the introduction of this chlorohydrin intermediate is a key step in constructing the final molecule with the correct stereochemistry. The chiral alcohol is typically converted to a chiral epoxide, which then undergoes further reactions to build the cyclopentane ring system of Ticagrelor.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a high-value chiral intermediate with a critical application in the pharmaceutical industry. Its successful synthesis with high enantiomeric purity is a key challenge that can be addressed through either advanced chemical methods like the CBS reduction or through efficient and green biocatalytic routes using ketoreductases. A thorough understanding of the synthesis, purification, and analytical characterization of this compound is essential for any researcher or process chemist working in the field of drug development, particularly in the synthesis of modern antiplatelet therapies.

References

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. 2-Chloro-1-(3,4-difluorophenyl)ethanone. [Link]

-

Phenomenex. Chiral HPLC Column. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Grokipedia. Corey–Itsuno reduction. [Link]

-

Chem-Station Int. Ed. Corey-Bakshi-Shibata (CBS) Reduction. (2014). [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

Wikipedia. Corey–Itsuno reduction. [Link]

-

Popa, D. E., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1363. [Link]

-

ResearchGate. Reduction of ketones 1, 2, and 4–7 with ketoreductases (KRED 228 from.... [Link]

-

HPLC.eu. chiral columns. [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

Guo, X., et al. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development, 26(2), 282–289. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). [Link]

-

Blacker, A. J., et al. (2009). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development, 13(6), 1184–1189. [Link]

- Google Patents. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones.

-

YouTube. 【4K】-- Column Chromatography (Purification). (2013). [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

- 1. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone [zjjtxc.com]

- 2. WO2008151324A1 - Reduction processes for the preparation of ezetimibe - Google Patents [patents.google.com]

- 3. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | 51336-95-9 [chemicalbook.com]

- 4. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

- 14. 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR spectrum [chemicalbook.com]

- 15. kgroup.du.edu [kgroup.du.edu]

- 16. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hplc.eu [hplc.eu]

A Technical Guide to the Chirality of 2-chloro-1-(3,4-difluorophenyl)ethanol: Synthesis, Resolution, and Analysis

Abstract

This technical guide provides an in-depth exploration of the chirality of 2-chloro-1-(3,4-difluorophenyl)ethanol, a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor.[1][2] The stereochemistry of this halohydrin is paramount to the efficacy of the final active pharmaceutical ingredient (API). This document details the scientifically robust and industrially proven methodologies for producing enantiomerically pure forms of this compound, with a primary focus on state-of-the-art biocatalytic asymmetric reduction. Furthermore, it furnishes validated analytical protocols for the precise determination of enantiomeric purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering both theoretical causality and practical, step-by-step experimental workflows.

Introduction: The Central Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.[3] The case of 2-chloro-1-(3,4-difluorophenyl)ethanol serves as a pertinent example; its specific stereoisomers are required building blocks for the synthesis of advanced pharmaceuticals like Ticagrelor, an effective treatment for acute coronary syndromes.[1] Consequently, the ability to selectively synthesize and accurately quantify a single enantiomer is not merely an academic exercise but a critical requirement for drug safety and efficacy.

This guide moves beyond a simple recitation of methods. As a Senior Application Scientist, the objective is to elucidate the causality behind procedural choices, comparing modern enzymatic routes with classical chemical methods, and to provide self-validating, reproducible protocols for both synthesis and analysis.

Synthesis of the Prochiral Precursor: 2-chloro-1-(3,4-difluorophenyl)ethanone

The logical starting point for any stereoselective synthesis is the prochiral precursor. In this case, it is the ketone 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9).[4][5]

This intermediate is typically synthesized via a Friedel-Crafts acylation , a cornerstone reaction in aromatic chemistry.[6] The reaction involves treating 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Reaction Rationale: The Lewis acid coordinates to the chloroacetyl chloride, forming a highly electrophilic acylium ion (or a polarized complex). This electrophile is then attacked by the electron-rich 1,2-difluorobenzene ring. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, which may necessitate slightly more forcing conditions (e.g., increased temperature or higher catalyst loading) than for more activated rings.[7] Acylation is expected to occur primarily at the 4-position, para to one fluorine and meta to the other, due to directing effects and steric considerations.

Stereoselective Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanol

The conversion of the prochiral ketone to the chiral alcohol is the most critical step. While classical chiral resolution is a possibility, modern asymmetric synthesis is vastly superior as it avoids the inherent 50% loss of material.

3.1 The Modern Paradigm: Biocatalytic Asymmetric Reduction

Biocatalysis, specifically the use of ketoreductase (KRED) enzymes, has emerged as the premier industrial method for this transformation. These enzymes offer unparalleled stereoselectivity (>99% enantiomeric excess), operate under mild, environmentally benign conditions (aqueous media, ambient temperature), and can handle remarkably high substrate concentrations.[1]

Causality of Biocatalytic Selection: KREDs are highly evolved natural catalysts. Their three-dimensional active site creates a chiral environment that precisely orients the prochiral ketone. A hydride, delivered from a cofactor (NADH or NADPH), can then only attack the carbonyl face from one direction, leading to the formation of a single enantiomer. The choice of enzyme dictates which enantiomer is produced.

Experimental Protocol 1: Synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol

This protocol is based on the use of a ketoreductase co-expressed with a glucose dehydrogenase (GDH) for cofactor regeneration, a field-proven strategy for driving the reaction to completion at high substrate loads.[1]

Objective: To produce the (R)-enantiomer with high enantiomeric excess and high conversion.

Materials:

-

2-chloro-1-(3,4-difluorophenyl)ethanone

-

Lyophilized E. coli cells co-expressing a ketoreductase (e.g., PpKR8) and a glucose dehydrogenase (e.g., BsGDH)

-

D-Glucose

-

NAD⁺ (or NADP⁺, depending on enzyme preference)

-

Phosphate Buffer (e.g., 100 mM, pH 6.0)

-

Dimethyl sulfoxide (DMSO)

-

Sodium Carbonate solution (e.g., 2.0 M) for pH control

-

Ethyl acetate for extraction

Methodology:

-

To a temperature-controlled reaction vessel, add phosphate buffer.

-

Add D-glucose (1.25 molar equivalents relative to the ketone) and NAD⁺ (to a final concentration of ~0.5 mM).

-

Add the lyophilized co-expressing cells (e.g., 10-15 g/L).

-

Pre-incubate the mixture for 10-15 minutes at 35 °C with stirring (e.g., 400 rpm).

-

Prepare a stock of the ketone substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, in DMSO (e.g., to achieve a final reaction concentration of up to 300 g/L with 5% v/v DMSO).

-

Add the ketone stock to the reaction vessel to initiate the reduction.

-

Maintain the pH of the reaction at 6.0 using an automated titrator dispensing 2.0 M Na₂CO₃. The oxidation of glucose to gluconic acid by GDH will cause the pH to drop if not controlled.

-

Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing via chiral HPLC (see Section 4).

-

Upon completion (typically >99% conversion), extract the entire mixture with an equal volume of ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-alcohol.

Visualizing the Biocatalytic Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-chloro-1-3,4-difluorophenyl Ethanone | 51336-95-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-1-(3,4-difluorophenyl)ethanone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

This document provides an in-depth technical guide on the spectroscopic characterization of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key chiral building block in the synthesis of various pharmaceutical compounds. The following sections detail the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used to elucidate and verify the structure of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is a chiral halohydrin with the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol .[1][2][3][4][5] Its structure consists of a 3,4-difluorophenyl ring attached to a chiral ethanol backbone, which is further substituted with a chlorine atom. The precise and unambiguous confirmation of this structure is paramount for its use in drug development and is achieved through a combination of spectroscopic methods.

The overall workflow for the spectroscopic analysis is a multi-step process, ensuring both identity and purity are confirmed.

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY providing further confirmation of proton-proton couplings.

Expertise & Experience: Solvent Selection

The choice of a deuterated solvent is the first critical step in preparing an NMR sample. The solvent must dissolve the analyte without introducing interfering signals.[6] For a moderately polar compound like a substituted phenylethanol, deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6][7] If solubility is an issue, more polar solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.[6] However, the hydroxyl proton of the analyte may exchange with deuterium in methanol, leading to the disappearance of its signal. For this guide, we will assume the use of CDCl₃.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Data Interpretation

The following table summarizes the predicted chemical shifts (δ) in ppm relative to TMS, multiplicities, and coupling constants (J) in Hertz.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-α | ~5.0 | dd | 1H | CH-OH |

| H-β | ~3.8 | m | 2H | CH₂-Cl |

| Aromatic H | 7.1-7.4 | m | 3H | Ar-H |

| OH | Variable (e.g., ~2.5) | br s | 1H | OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-α | ~72 | CH-OH |

| C-β | ~48 | CH₂-Cl |

| Aromatic C | 115-125 (d, J(C-F)) | Ar-CH |

| Aromatic C (ipso) | 138-142 (d, J(C-F)) | Ar-C |

| Aromatic C-F | 148-152 (dd, J(C-F)) | Ar-CF |

-

¹H NMR Analysis: The proton on the carbon bearing the hydroxyl group (H-α) is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent chloromethyl group. The chloromethyl protons (H-β) will likely appear as a multiplet. The aromatic protons will reside in the typical downfield region, showing complex splitting patterns due to both H-H and H-F couplings. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

-

¹³C NMR Analysis: The carbon attached to the oxygen (C-α) is expected around 72 ppm, while the carbon bonded to chlorine (C-β) will be further upfield, around 48 ppm.[8] The aromatic region will show six distinct signals, with the carbons directly bonded to fluorine exhibiting large coupling constants (J(C-F)), which is a key diagnostic feature.

Caption: Molecular structure and predicted NMR assignments for the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Sample Preparation

For a viscous liquid or solid, the simplest and most common method for IR analysis is to use a neat (thin film) sample on a salt plate (e.g., NaCl or KBr). This avoids the use of solvents which have their own IR absorptions and can obscure important regions of the spectrum. Another robust method is Attenuated Total Reflectance (ATR), where the sample is placed directly on a crystal (e.g., diamond or germanium) and the spectrum is recorded.

Experimental Protocol: ATR-IR

-

Instrument Setup: Ensure the ATR crystal is clean by wiping it with isopropanol and taking a background spectrum.

-

Sample Application: Place a single drop of the neat this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 3000-2850 | Medium | C-H stretch | Aliphatic |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250-1150 | Strong | C-F stretch | Aryl Fluoride |

| 1100-1000 | Strong | C-O stretch | Alcohol |

| 800-600 | Strong | C-Cl stretch | Alkyl Chloride |

The most diagnostic peak will be the broad O-H stretch centered around 3400 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.[9][10][11] The presence of strong absorptions for C-F, C-O, and C-Cl bonds confirms the halogenated alcohol structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like alcohols, as it typically keeps the molecule intact.[12][13][14][15]

Expertise & Experience: Ionization Method

ESI is the preferred method for this compound because it is polar and can be readily protonated to form a pseudomolecular ion [M+H]⁺ or adducted with sodium to form [M+Na]⁺. This minimizes fragmentation during ionization, allowing for clear determination of the molecular weight.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

High-Resolution MS (HRMS): For accurate mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer to confirm the elemental composition.

Data Interpretation

-

Molecular Ion: The molecular weight of C₈H₇ClF₂O is 192.59. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing fragment. The primary pseudomolecular ion is expected at m/z 193.02 ([M+H]⁺ for ³⁵Cl) with a smaller A+2 peak at m/z 195.02 ([M+H]⁺ for ³⁷Cl).

-

Fragmentation: Although ESI is a soft technique, some fragmentation can be induced. Key expected fragments would arise from the loss of water ([M+H - H₂O]⁺) at m/z 175.01 or the loss of the chloromethyl group.

-

HRMS Confirmation: High-resolution mass spectrometry would confirm the elemental composition. For C₈H₈ClF₂O⁺ ([M+H]⁺), the calculated exact mass is 193.0228, which should be observed within a 5 ppm mass accuracy.

Summary of Spectroscopic Data

| Technique | Key Feature | Interpretation |

| ¹H NMR | Multiplets at ~5.0, ~3.8, and 7.1-7.4 ppm | Confirms the -CH(OH)-CH₂Cl backbone and substituted phenyl ring. |

| ¹³C NMR | Peaks at ~72, ~48 ppm and C-F coupled aromatic signals | Verifies the carbon skeleton and the presence of fluorine atoms. |

| IR | Broad band at 3600-3200 cm⁻¹; Strong bands at 1250-1150 and 800-600 cm⁻¹ | Confirms the presence of O-H, C-F, and C-Cl functional groups. |

| MS (ESI) | [M+H]⁺ ion cluster at m/z 193/195 | Confirms the molecular weight and the presence of one chlorine atom. |

References

-

Interpreting Infra-red Spectra. Chemguide. [Link]

-

(1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Chemsrc. [Link]

- A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. NIH National Center for Biotechnology Information. [Link]

-

Classification of solvents used for NMR spectroscopy. ResearchGate. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Principles of Electrospray Ionization. ResearchGate. [Link]

-

Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl). OUCI. [Link]

-

Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

Interpreting IR Spectra. Chemistry LibreTexts. [Link]

-

Formation of Halohydrins. Chemistry LibreTexts. [Link]

-

Principles of electrospray ionization. PubMed. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

-

Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. NIH National Center for Biotechnology Information. [Link]

-

What Are Common NMR Solvents? YouTube. [Link]

-

Supporting information for. The Royal Society of Chemistry. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

Halohydrin Formation of Alkenes. YouTube. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

Sources

- 1. (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. How To [chem.rochester.edu]

- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol starting materials

An In-Depth Technical Guide to the Starting Materials and Synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

Introduction

This compound is a high-value chiral halohydrin that serves as a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The biological activity of Ticagrelor is intrinsically linked to the precise stereochemistry of its precursors, making the enantioselective synthesis of the (1R)-configured alcohol paramount.

The central challenge in producing this intermediate is the efficient and highly selective construction of the chiral center at the carbinol carbon. This guide, intended for researchers and drug development professionals, provides a detailed examination of the foundational starting materials and dissects the principal synthetic strategies employed to achieve this stereochemical control. We will explore the causality behind various experimental choices, comparing biocatalytic, chemo-catalytic, and stoichiometric approaches to the asymmetric reduction of the key prochiral ketone precursor.

Core Starting Material: The Prochiral Ketone

The synthesis of this compound universally proceeds via the asymmetric reduction of its corresponding prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone .[1][3][4] This α-chloro ketone is the immediate and most crucial precursor, and its synthesis is the logical starting point for any manufacturing campaign.

Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone

The most direct and industrially viable route to this ketone is the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride.[5] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the difluorinated phenyl ring, yielding the desired substrate for the subsequent asymmetric reduction.

Table 1: Properties of 2-chloro-1-(3,4-difluorophenyl)ethanone

| Property | Value |

| CAS Number | 51336-95-9[4] |

| Molecular Formula | C₈H₅ClF₂O[5] |

| Molecular Weight | 190.57 g/mol [5] |

| Appearance | White to light yellow powder or lump[6][7] |

| Primary Application | Key intermediate for asymmetric reduction[6] |

Pathways to Asymmetric Synthesis

With the prochiral ketone in hand, the critical step is the enantioselective reduction of the carbonyl group. Three dominant methodologies have proven effective: biocatalysis, asymmetric chemo-catalysis, and stoichiometric reduction with chiral reagents.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and green methodology for producing chiral alcohols with exceptional enantiopurity.[1] This approach leverages the inherent stereoselectivity of enzymes, specifically ketoreductases (KREDs), which can reduce the ketone to the desired (1R)-alcohol with near-perfect fidelity.[8]

Causality and Mechanism: KREDs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), as the hydride source. The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. This enforced orientation ensures that the hydride is delivered to only one face of the carbonyl, leading to the formation of a single alcohol enantiomer. To make the process economically viable, a cofactor regeneration system is almost always employed, where a sacrificial substrate (like glucose or isopropanol) is used by a second enzyme (e.g., glucose dehydrogenase) to regenerate the expensive NADH/NADPH.[3]

Table 2: Comparison of Biocatalytic Systems for (1R)-Alcohol Synthesis

| Biocatalyst System | Substrate Conc. | Conversion | Enantiomeric Excess (ee) | Reference |

| KRED KR-01 | 500 g/L | ~100% | >99.9% (S-enantiomer) | [9] |

| PpKR8 & BsGDH (co-expressed) | 300 g/L | 100% | >99.9% (R-enantiomer) | [1][3] |

| LsCRM4 (engineered) | Neat Substrate | High | >99% (S-enantiomer) | [10] |

Experimental Protocol: Whole-Cell Bioreduction with Co-expressed PpKR8 and BsGDH [1]

-

Biocatalyst Preparation: Lyophilized E. coli cells co-expressing the ketoreductase PpKR8 and glucose dehydrogenase from Bacillus subtilis (BsGDH) are prepared.

-

Reaction Setup: A reaction vessel is charged with a phosphate buffer (pH 7.0).

-

Reagent Addition: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to a final concentration of 300 g/L. Glucose (as the ultimate reductant for cofactor regeneration) and the cofactor NAD⁺ (0.5 mM) are added.

-

Initiation: The reaction is initiated by adding the lyophilized cell powder (15 g/L).

-

Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 30°C) and pH.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion (typically within 6 hours), the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then concentrated to yield the product.

Asymmetric Chemo-catalytic Reduction

This strategy utilizes a small amount of a chiral transition-metal complex to catalyze the reduction of the ketone. It is a highly efficient method that can be broadly categorized into asymmetric hydrogenation and asymmetric transfer hydrogenation.

Asymmetric Hydrogenation: This process uses molecular hydrogen (H₂) as the terminal reductant. Ruthenium(II) complexes containing chiral ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), have proven highly effective for the hydrogenation of α-chloro aromatic ketones.[11][12] The chiral ligand creates a specific steric and electronic environment around the metal center, which directs the coordination of the ketone and the subsequent hydride transfer from the metal to a specific face of the carbonyl.

Asymmetric Transfer Hydrogenation (ATH): Instead of H₂ gas, ATH uses a stable and easily handled hydrogen donor molecule, most commonly a mixture of formic acid and triethylamine (HCOOH/TEA).[13][14] Chiral ruthenium or rhodium catalysts facilitate the transfer of hydrogen from the donor to the ketone substrate. This method avoids the need for high-pressure hydrogenation equipment, making it highly practical for laboratory and industrial settings.[14]

Experimental Protocol: Asymmetric Transfer Hydrogenation [13]

-

Inert Atmosphere: A reaction flask is charged with the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq), and a suitable chiral ruthenium catalyst (e.g., 0.00066 eq). The flask is purged with an inert gas (e.g., nitrogen or argon).

-

Solvent Addition: Anhydrous solvent (e.g., dichloromethane or toluene) is added.

-

Hydrogen Donor: A pre-mixed solution of formic acid and triethylamine is added to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30°C) overnight.

-

Monitoring and Quenching: The reaction is monitored by TLC or HPLC. Once the starting material is consumed, the reaction is quenched by the addition of water.

-

Work-up and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the optically pure alcohol.

Stoichiometric Asymmetric Reduction (Corey-Itsuno / CBS Reduction)

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a classic and reliable method for the enantioselective reduction of prochiral ketones.[15][16] It employs a catalytic amount of a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[17][18]

Causality and Mechanism: The reaction proceeds through a highly organized, six-membered ring transition state.[19] The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone's carbonyl oxygen then coordinates to this now more Lewis-acidic boron, orienting the ketone's large and small substituents to minimize steric clash with the catalyst's chiral framework. The hydride is then delivered intramolecularly from the coordinated borane to one face of the carbonyl, ensuring high enantioselectivity.[20]

Experimental Protocol: CBS Reduction [13]

-

Catalyst Preparation: In a flask under an inert atmosphere, a chiral precursor such as (S)-diphenylprolinol is dissolved in an anhydrous solvent like toluene. Trimethoxyborane is added, and the mixture is heated (e.g., 40°C) to form the oxazaborolidine catalyst in situ.

-

Borane Addition: A solution of borane dimethyl sulfide complex is added slowly while maintaining the temperature.

-

Substrate Addition: A solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in toluene is added dropwise to the catalyst-borane mixture over a period of time (e.g., 2 hours) at a controlled temperature (e.g., 40°C).

-

Reaction Completion: The reaction is stirred for an additional period (e.g., 1 hour) after the addition is complete.

-

Quenching: The reaction is cooled (e.g., to 10°C) and carefully quenched by the slow addition of methanol to destroy excess borane.

-

Work-up: The mixture is subjected to distillation under reduced pressure to remove volatile components. The resulting residue is then washed with water, and the organic phase containing the product is isolated.

Comparative Analysis and Conclusion

The choice of synthetic route to this compound depends on factors such as scale, cost, available equipment, and environmental considerations.

Table 3: Strategic Comparison of Asymmetric Reduction Methods

| Metric | Biocatalysis | Chemo-catalysis (ATH) | CBS Reduction |

| Enantioselectivity | Excellent (>99.9% ee is common)[3][9] | Very Good to Excellent (>98% ee)[13] | Very Good to Excellent (>95% ee)[17] |

| Substrate Loading | Very High (up to 500 g/L)[9] | Moderate | Moderate |

| Reagent Cost | Potentially low (enzyme can be reused) | High (precious metal catalyst) | Moderate (chiral auxiliary and borane) |

| Safety/Handling | High (aqueous, mild conditions) | Moderate (solvents, H₂ gas risk) | Low (pyrophoric borane reagents) |

| Environmental Impact | Low ("Green Chemistry") | Moderate (solvents, metal waste) | High (borane waste, solvents) |

| Scalability | Excellent | Excellent | Good |

References

-

Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development - ACS Publications. [Link]

-

Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN−Ruthenium(II) Complexes. Organic Letters - ACS Publications. [Link]

-

LsCRM4‐catalyzed 2‐chloro‐1‐(3,4‐difluorophenyl)ethanone reduction to (1S)‐2‐chloro‐1‐(3,4‐difluorophenyl)ethanol in the neat substrate bioreaction system. Biotechnology and Bioengineering. [Link]

-

Enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone with ketoreductase KR-01. ResearchGate. [Link]

- CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.

-

Asymmetric reduction of α‐halogenated ketones using Lactobacillus brevis ADH. ResearchGate. [Link]

-

The Versatility of 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone in Chemical Synthesis. Techemdry. [Link]

-

2-Chloro-1-(3,4-difluorophenyl)ethanone. Jiangxi Zhongding Biotechnology Co., Ltd.. [Link]

-

Corey–Itsuno reduction. Wikipedia. [Link]

-

Corey–Itsuno reduction. Grokipedia. [Link]

-

Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH. [Link]

-

Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system. OUCI. [Link]

-

Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. ACS Publications. [Link]

-

Itsuno-Corey Reduction. SynArchive. [Link]

-

Asymmetric Hydrogenation of α-Chloro Aromatic Ketones. Sci-Hub. [Link]

-

Enantioselective reduction of ketones. Wikipedia. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]

- CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.

- Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol.

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

-

Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Publications. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones. SciHorizon. [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-1-(3,4-difluorophenyl)ethanone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. 2-chloro-1-3,4-difluorophenyl Ethanone | 51336-95-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sci-Hub. Asymmetric Hydrogenation of α-Chloro Aromatic Ketones / Synfacts, 2007 [sci-hub.box]

- 13. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]

- 14. scihorizon.com [scihorizon.com]

- 15. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 19. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. m.youtube.com [m.youtube.com]

Safety and handling of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

An In-Depth Technical Guide to the Safe Handling and Application of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

Introduction: Contextualizing a Key Chiral Intermediate

This compound is a specialized chiral alcohol of significant interest to the pharmaceutical industry. Its primary application is as a critical building block in the synthesis of potent therapeutic agents, most notably Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The stereospecificity of the hydroxyl and chloro groups is paramount to the efficacy of the final active pharmaceutical ingredient (API), making the handling and preservation of its chiral integrity a key operational focus.

This guide moves beyond generic safety data to provide a practical, field-proven framework for researchers and process chemists. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to build self-validating safety protocols. This compound is intended for research and analytical purposes only and is not for human use.[3][4]

Section 1: Core Chemical and Physical Profile

A foundational understanding of a compound's physical properties is the first step in a robust risk assessment. These characteristics dictate storage conditions, potential for aerosolization, and appropriate solvent choices.

| Property | Value | Source |

| CAS Number | 51336-97-1 | [3][5][6] |

| Molecular Formula | C₈H₇ClF₂O | [3][4][5] |

| Molecular Weight | 192.59 g/mol | [4][5] |

| Appearance | Data not consistently available; typically a solid or oil. | |

| Solubility | Data not specified; likely soluble in organic solvents. | [5] |

| Storage Temperature | Store at 2-8°C, desiccated. | [5][7] |

| Shelf Life | Approximately 1095 days under proper storage. | [5] |

Section 2: Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) pictograms provide an immediate visual warning, while the hazard statements detail the specific nature of the risks.

| GHS Pictogram | Hazard Class | Hazard Statement Code | Hazard Statement Description |

| Eye Damage | H318 | Causes serious eye damage.[7] | |

| Acute Toxicity | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[7] | |

| Skin Irritation | H315 | Causes skin irritation.[7] | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[7] |

Expert Interpretation: The combination of these hazards necessitates a multi-faceted approach to safety. The acute toxicity warnings (H302/312/332) indicate that all routes of exposure—ingestion, dermal contact, and inhalation—are of concern. The H318 warning is particularly critical; "causes serious eye damage" implies a risk of irreversible injury, mandating more than standard safety glasses. The potential for respiratory irritation (H335) makes it imperative to handle this compound only in a well-ventilated area, preferably a certified chemical fume hood.[7][8]

Section 3: Engineering and Administrative Controls

Before considering Personal Protective Equipment (PPE), the primary strategy is always to engineer out the risk and support this with strict administrative protocols.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, from weighing to reaction setup, must be performed inside a properly functioning chemical fume hood.

-

Rationale: A fume hood serves two primary purposes: it protects the user from inhaling potentially harmful vapors (addressing H332 and H335) and it provides a contained space to manage spills.[9][10]

-

Protocol Validation: Before starting work, verify the fume hood's certification date and check the airflow monitor to ensure it is operating within its specified range. Work with the sash at the lowest practical height and at least 6 inches inside the hood opening to ensure effective containment.[9]

Administrative Controls

-

Restricted Access: Designate specific areas within the laboratory for handling this compound. Access should be limited to trained personnel.[11]

-

Avoid Routine Exposure: Develop work habits that minimize exposure. Never smell or taste chemicals.[8][12]

-

Contingency Planning: Ensure all personnel are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits, before beginning work.[3][12]

Section 4: Safe Handling and Experimental Workflow

The following workflow outlines the critical steps for safely handling the compound, from retrieval to use in a reaction. The causality behind each step is crucial for maintaining a safe environment.

Caption: Standard workflow for handling this compound.

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards identified in Section 2. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," requires specific interpretation for this compound.[7]

| PPE Category | Specification | Rationale and Best Practices |

| Eye & Face Protection | Chemical splash goggles and a face shield. | The H318 hazard ("Causes serious eye damage") necessitates protection beyond standard safety glasses. A face shield provides an additional barrier against splashes for the entire face.[7][11][13] |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against dermal contact (addressing H312 and H315). Inspect gloves for tears before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[3][8][12] |

| Body Protection | Chemical-resistant lab coat and closed-toe shoes. | Protects skin and personal clothing from spills. Long pants and sleeves should always be worn in the lab.[9][11] |

| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[14] |

Section 6: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be trained on these procedures.

Exposure Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate specialist medical attention.[7] The severity of the H318 warning cannot be overstated.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them half a liter of water to drink. Seek immediate medical attention.[7]

Emergency Response Flowchart

Caption: Generalized emergency response flow for chemical exposure.

Section 7: Spill, Storage, and Disposal

-

Spill Management: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal. Ensure adequate ventilation. Avoid generating dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be kept tightly closed and stored under an inert atmosphere (e.g., Argon) is recommended to protect against degradation.[5][7]

-

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Section 8: Toxicological Summary

References

-

ACS Publications. Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. [Link]

-

University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

OUCI. Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol. [Link]

-

TigerWeb. Safety in Organic Chemistry Laboratory. [Link]

- Google Patents. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.

-

PubChem. 1-Chloro-1,1-difluoroethane. [Link]

-

California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

- Google Patents. Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol.

-

Electronic Code of Federal Regulations (eCFR). 40 CFR 156.212 -- Personal protective equipment statements. [Link]

-

National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 3. 2-Chloro-1-(3,4-difluorophenyl)ethanol | CAS No: 51336-97-1 [aquigenbio.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chemscene.com [chemscene.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. csub.edu [csub.edu]

- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 13. opcw.org [opcw.org]

- 14. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]

Methodological & Application

Synthesis of Ticagrelor from (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

An Application Note on the Convergent

Abstract

Ticagrelor is a critical oral antiplatelet agent used in the management of acute coronary syndromes. As a direct-acting, reversible P2Y12 receptor antagonist, its complex stereochemical structure demands a precise and robust synthetic strategy. This application note provides a comprehensive, in-depth guide to a convergent synthesis of Ticagrelor. The narrative focuses on the practical execution and chemical rationale of each synthetic stage, beginning with the strategic preparation of the key chiral side-chain, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, from the specified precursor (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol. Subsequent sections detail the synthesis of the core triazolo[4,5-d]pyrimidine moiety and the final convergent coupling and deprotection steps to yield high-purity Ticagrelor. This document is designed to serve as a practical reference, integrating established protocols with mechanistic insights to aid researchers in the successful synthesis of this vital pharmaceutical agent.

The Convergent Synthetic Strategy

The industrial synthesis of Ticagrelor is best approached through a convergent strategy. This involves the independent preparation of key molecular fragments which are then combined in the final stages. This approach maximizes efficiency, simplifies purification, and allows for better control over stereochemistry compared to a linear synthesis. Our detailed protocol is structured around the synthesis of three primary intermediates, which are then assembled to form the final active pharmaceutical ingredient (API).

Caption: High-level overview of the convergent synthesis workflow for Ticagrelor.

Part 1: Synthesis of Key Intermediates

This section details the preparation of the two crucial fragments that will be coupled in the final synthetic stages.

Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)

The synthesis of this chiral amine is arguably the most challenging part of the overall process. The required trans stereochemistry of the cyclopropane ring is established through a stereoselective reaction, and the amine is introduced via a rearrangement. The starting material, this compound, is a product of the stereoselective reduction of its corresponding ketone.[1][2]

Caption: Synthetic pathway for the chiral cyclopropylamine (CPA) side chain.

This reaction establishes the cyclopropane ring with the desired trans configuration. It proceeds via a Horner-Wadsworth-Emmons type reaction following the in situ formation of an epoxide intermediate from the chlorohydrin.

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene.

-

Reagent Addition: Cool the suspension to 0 °C. Add triethylphosphoacetate (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.

-

Reaction: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous toluene dropwise.

-

Completion: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring for completion by TLC or HPLC.

-

Work-up: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the target ester.[1]

This two-step, one-pot sequence converts the ester into the final amine.

-

Amidation: Dissolve the purified ester from the previous step in methanol and transfer to a sealed pressure vessel. Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution until saturation. Seal the vessel and stir at room temperature for 24-48 hours. Concentrate the mixture in vacuo to obtain the crude amide.[1]

-

Hofmann Rearrangement: In a separate flask, prepare a solution of sodium hypochlorite (NaOCl, 1.1 eq.) and sodium hydroxide (NaOH, 2.0 eq.) in water and cool to 0 °C. Add the crude amide to this solution while maintaining the temperature below 5 °C.

-

Reaction: Slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours until the reaction is complete (monitored by HPLC).

-

Extraction: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: The desired amine is often isolated as a salt to improve stability and facilitate purification. For instance, treatment with (R)-mandelic acid can be used for chiral resolution and isolation of the (1R,2S)-amine mandelate salt.[3]

Synthesis of the Protected Triazolo[4,5-d]pyrimidine Core

This intermediate is constructed from a commercially available dichloropyrimidine and the protected cyclopentane fragment.

| Reagent/Parameter | Step 1: Condensation | Step 2: Diazotization |

| Pyrimidine Precursor | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | - |

| Cyclopentane Precursor | 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][3][4]dioxol-4-yl)oxy)ethanol | - |

| Condensed Intermediate | - | Product from Step 1 |

| Solvent | Ethylene Glycol (MEG) | Acetonitrile/Water |

| Base/Reagent | DIPEA, DBU (catalyst) | Resin-NO2 or NaNO2 / Acetic Acid |

| Temperature | 120-125 °C | Room Temperature |

| Typical Yield | ~75-85% | ~90-95% |

-

Setup: To a solution of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1.0 eq.) in ethylene glycol, add the protected cyclopentane amine derivative (1.1 eq.).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.5 eq.) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

-

Reaction: Heat the mixture to 120-125 °C for 4-5 hours. Monitor the reaction by HPLC.[5]

-

Work-up: After completion, cool the mixture, dilute with water, and adjust the pH to 4-5 with aqueous HCl. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate. The product can be crystallized from an ethyl acetate/n-heptane mixture.[5]

A modern, safer approach utilizes a resin-bound nitrite source, which avoids the generation of toxic NOx gases.

-

Preparation: To a stirred solution of the condensed intermediate from the previous step (1.0 eq.) in an acetonitrile/water mixture, add the "Resin-NO2" reagent (a polymer-supported nitrite).[5]

-

Reaction: Stir the reaction at room temperature for 30-60 minutes. The reaction is typically rapid.

-